Product packaging for 5-(tert-Butyl)-1H-indole-3-carbonitrile(Cat. No.:)

5-(tert-Butyl)-1H-indole-3-carbonitrile

Cat. No.: B8788547
M. Wt: 198.26 g/mol
InChI Key: QGEFHZMSSCENSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(tert-Butyl)-1H-indole-3-carbonitrile (CAS 194490-20-5) is a high-purity organic compound with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol . This chemical features an indole ring system substituted with an electron-withdrawing nitrile group at the 3-position and a bulky, hydrophobic tert-butyl group at the 5-position. The specific placement of these functional groups makes this compound a valuable synthetic intermediate and a key scaffold in medicinal chemistry and drug discovery research. The indole nucleus is a privileged structure in pharmaceuticals, and the nitrile group can serve as a versatile handle for further chemical transformations or as a pharmacophore that influences molecular interactions. The tert-butyl group can be used to probe steric effects and modulate the compound's lipophilicity . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research and chemical synthesis. It is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this building block in the development of novel bioactive molecules, including potential kinase inhibitors and other therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2 B8788547 5-(tert-Butyl)-1H-indole-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

5-tert-butyl-1H-indole-3-carbonitrile

InChI

InChI=1S/C13H14N2/c1-13(2,3)10-4-5-12-11(6-10)9(7-14)8-15-12/h4-6,8,15H,1-3H3

InChI Key

QGEFHZMSSCENSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC=C2C#N

Origin of Product

United States

Reactivity and Mechanistic Investigations of Indole 3 Carbonitrile Systems

Electrophilic Aromatic Substitution at the Indole (B1671886) C3-Position

Electrophilic aromatic substitution is a hallmark reaction of indoles. The pyrrole (B145914) ring of the indole system is significantly more reactive towards electrophiles than the benzene (B151609) ring, a characteristic attributed to the nitrogen atom's ability to donate its lone-pair electrons into the five-membered ring. quora.comyoutube.com

The C3 position of the indole ring is the most common site for electrophilic attack, a phenomenon that is well-documented and explained by electronic factors. youtube.combhu.ac.in The lone pair of electrons on the nitrogen atom is delocalized into the π-electron system of the ring, which significantly increases the electron density at the C3 position. researchgate.net Resonance theory illustrates this by showing a key resonance structure with a negative charge localized at C3, making it highly nucleophilic. quora.com

This inherent reactivity makes the C3 position of indole approximately 10¹³ times more reactive than a position on a benzene ring. youtube.comresearchgate.net The stability of the intermediate cation (the Wheland intermediate or sigma complex) formed during the substitution process further reinforces this preference. quora.comic.ac.uk When an electrophile attacks at C3, the resulting positive charge is distributed over the C2 atom and the nitrogen atom, and crucially, the aromaticity of the fused benzene ring is maintained throughout the resonance stabilization. bhu.ac.inquora.comstudy.com In contrast, attack at the C2 position leads to an intermediate where stabilizing the positive charge necessitates disrupting the benzene ring's aromaticity. bhu.ac.in

In the case of 5-(tert-Butyl)-1H-indole-3-carbonitrile, the C3 position is already occupied. This directs any subsequent electrophilic attack to other positions on the indole ring. The electronic effects of both the C3-carbonitrile and the C5-tert-butyl group will govern the regioselectivity of such reactions.

With the highly nucleophilic C3 position blocked by a carbonitrile group, electrophilic substitution is directed elsewhere on the indole scaffold. The nitrile group (–CN) is a strong electron-withdrawing group through both induction and resonance, which deactivates the pyrrole ring towards further electrophilic attack. bhu.ac.in

Simultaneously, the tert-butyl group at the C5 position is an electron-donating group (+I effect), which activates the benzene portion of the indole for electrophilic substitution. This activating group directs incoming electrophiles to the ortho (C4, C6) and para (C7) positions. The interplay between the deactivating C3-nitrile and the activating C5-tert-butyl group determines the final substitution pattern. Generally, electrophilic substitution on C3-substituted indoles occurs on the benzene ring, with the C5 position being a common site of attack if not already substituted. youtube.com For this compound, the C5-tert-butyl group will likely direct further substitution to the C4 or C6 positions.

Strongly acidic conditions can alter this reactivity. If the C3 position becomes exhaustively protonated, it deactivates the pyrrole ring, and electrophilic attack is then favored at C5. youtube.com However, with C3 already substituted, this specific pathway is not relevant.

Nucleophilic Reactivity at the Indole N1-Position

While the C3 position is the primary site of nucleophilic character in the indole ring, the nitrogen atom at the N1 position also exhibits nucleophilic reactivity. nih.govacs.org The N-H proton is slightly acidic (pKa ≈ 17 in DMSO), and its removal by a base generates a highly nucleophilic indolide anion. This anion can readily participate in nucleophilic substitution reactions. researchgate.net

The presence of an electron-withdrawing substituent at the C3 position, such as a nitrile group, enhances the acidity of the N-H proton, facilitating its deprotonation and thus promoting N-functionalization. nih.gov This allows for selective alkylation, acylation, or arylation at the N1 position.

Table 1: Representative N-Alkylation of Indole Derivatives

Indole Substrate Reagent Base Solvent Product Yield (%)
Indole Methyl Iodide NaH DMF 1-Methylindole >95
Indole-3-carbonitrile Benzyl Bromide K₂CO₃ Acetonitrile (B52724) 1-Benzylindole-3-carbonitrile ~90

This table presents generalized data for N-alkylation reactions of indoles to illustrate the concept. Specific yields can vary based on precise reaction conditions.

This reactivity at the N1 position is crucial for synthesizing a wide variety of N-substituted indole derivatives, which often exhibit distinct biological properties compared to their N-unsubstituted counterparts.

Multicomponent Reactions Involving Indole-3-carbonitrile Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are powerful tools in synthetic chemistry for building molecular complexity. arkat-usa.org The indole scaffold is a frequent participant in such reactions due to its multiple reactive sites: the nucleophilic C3 position, the N1 position, and the C2-C3 π-bond. nih.gov

For a scaffold like this compound, where the C3 position is blocked, MCRs often proceed through initial reaction at the N1 position or by engaging the C2-C3 double bond.

The C2-C3 π-bond within the indole ring can participate in cycloaddition reactions, acting as a dienophile or dipolarophile. youtube.comnih.gov These reactions provide a powerful route to complex, fused-ring systems containing the indoline core. The presence of an electron-withdrawing group, such as a nitrile at C3, modifies the electronic properties of this double bond, often facilitating its participation in certain types of cycloadditions, such as [3+2] cycloadditions with various dipoles.

For instance, photocatalyzed dearomative (3+2) cycloadditions between indoles and vinyldiazo reagents have been developed to synthesize fused indoline compounds. nih.gov These reactions are often initiated by the nucleophilic attack from the C3 position of an indole radical cation. nih.gov While this specific mechanism is altered when C3 is substituted, the C2-C3 π-bond can still engage in cycloadditions through different mechanistic pathways. researchgate.net

Indole derivatives are versatile substrates in various condensation reactions. One-pot multicomponent reactions often leverage the reactivity of the indole C3 position. However, when this position is substituted, other reaction pathways become accessible. For example, multicomponent reactions involving 3-cyanoacetyl indoles, aromatic aldehydes, and other reagents can produce highly functionalized heterocyclic systems. nih.gov

A notable example is the synthesis of indolylnicotinonitriles through a multicomponent reaction of indole-3-acetonitrile, an aromatic aldehyde, and malononitrile (B47326). researchgate.net While the starting material is not identical to this compound, it demonstrates how the nitrile functionality can be incorporated into complex MCRs. Another relevant reaction involves the condensation of 3-acetylindole, aromatic aldehydes, and ethyl cyanoacetate to form 6-indolylpyridine-3-carbonitrile derivatives. nih.gov These examples highlight the utility of indole derivatives in building complex heterocyclic structures through condensation-based multicomponent strategies.

Functional Group Transformations of the Carbonitrile Moiety

The carbonitrile group at the C3 position of the indole nucleus is a versatile functional group that can undergo a variety of transformations, providing access to other important classes of indole derivatives such as carboxylic acids, amides, and amines. While specific studies on this compound are not extensively documented, the reactivity of the 3-cyanoindole scaffold is well-established and can be extrapolated to this particular derivative.

Hydrolysis to Carboxylic Acids and Amides:

The hydrolysis of nitriles is a fundamental transformation that can be achieved under either acidic or basic conditions to yield carboxylic acids or amides. The reaction proceeds through the formation of a carboximidic acid or its conjugate acid, which is then further hydrolyzed.

Under acidic conditions, the nitrile is typically heated with a strong acid such as hydrochloric or sulfuric acid. The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide leads to the corresponding carboxylic acid and an ammonium salt. For the synthesis of 5-(tert-butyl)-1H-indole-3-carboxylic acid, this would be a viable route.

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base like sodium hydroxide. The hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent protonation by water yields an imidic acid, which rearranges to the amide. The amide can then be further hydrolyzed under the basic conditions to the carboxylate salt, which upon acidification, gives the carboxylic acid. A simple method for converting nitriles to amides involves hydrolysis with potassium hydroxide in tert-butyl alcohol acs.org.

A general representation of the hydrolysis of a 3-cyanoindole to the corresponding carboxylic acid is depicted below:

ReactantReagents and ConditionsProduct
Indole-3-carbonitrile1. H₂SO₄ (conc.), H₂O, heat 2. NaOH, H₂O, heat then H₃O⁺Indole-3-carboxylic acid
Indole-3-carbonitrileKOH, t-BuOH, H₂O, heatIndole-3-carboxamide

Reduction to Amines:

The reduction of the carbonitrile group provides a direct route to primary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation chemistrysteps.commasterorganicchemistry.com. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. The initial addition forms an imine salt, which is then further reduced to the amine chemistrysteps.com. An aqueous workup is necessary to neutralize the reaction mixture and isolate the amine product chemistrysteps.com. The reduction of this compound with LiAlH₄ would be expected to yield 5-(tert-butyl)-1H-indol-3-yl)methanamine.

ReactantReagents and ConditionsProduct
Indole-3-carbonitrile1. LiAlH₄, THF or Et₂O 2. H₂O(1H-Indol-3-yl)methanamine

Cycloaddition Reactions:

The carbonitrile group, along with the adjacent double bond of the indole ring, can participate in cycloaddition reactions. While the C2-C3 π-bond of indole is generally more prone to cycloadditions, the presence of the electron-withdrawing cyano group can influence the reactivity nih.gov. 1,3-dipolar cycloaddition reactions, for instance, between a 1,3-dipole and the indole system can lead to the formation of complex heterocyclic structures acs.org. The specific participation of the carbonitrile group in such reactions would depend on the nature of the dipole and the reaction conditions. For example, the reaction of indole-3-carbonitrile with azides could potentially lead to the formation of tetrazole derivatives.

Influence of the tert-Butyl Substituent on Reaction Kinetics and Selectivity

The tert-butyl group at the C5 position of the indole ring exerts a significant influence on the reactivity and regioselectivity of various reactions through a combination of steric and electronic effects.

Electronic Effects:

The tert-butyl group is generally considered to be an electron-donating group through induction. This electron-donating nature can influence the nucleophilicity of the indole ring. In electrophilic aromatic substitution reactions, which are characteristic of indoles, the C3 position is the most reactive site. The electron-donating tert-butyl group at C5 would be expected to further increase the electron density of the pyrrole ring, thereby enhancing the rate of electrophilic attack at the C3 position.

A Hammett analysis performed on C-5 substituted indoles in oxidative enolate coupling reactions revealed a non-linear relationship, suggesting a complex interplay of electronic effects and a possible change in the transition state character with varying substituents nih.gov. This indicates that while the tert-butyl group is electron-donating, its effect on reaction rates may not be straightforwardly predictable by simple linear free-energy relationships in all cases nih.gov. In studies of electrophilic substitution on 5-X-substituted indoles, Hammett plots of log k against σp(X) yielded large negative ρ values, indicating a significant development of positive charge on the indole nitrogen in the transition state, a process that would be favored by electron-donating substituents like the tert-butyl group rsc.org.

Steric Effects:

The most prominent feature of the tert-butyl group is its large steric bulk. While the C5 position is relatively remote from the primary site of reactivity at C3, the steric hindrance of the tert-butyl group can still play a role in several ways:

Transition State Stabilization: In some reactions, a bulky substituent can sterically disfavor certain transition state geometries, thereby influencing the regioselectivity. However, for electrophilic attack at C3, the C5-substituent is unlikely to exert a direct steric effect.

Solvation: The bulky and lipophilic tert-butyl group can influence the solvation of the indole molecule and the transition states of its reactions, which in turn can affect reaction rates.

Selectivity in Reactions at Other Positions: In cases where reactions might occur at other positions on the benzene ring of the indole, the steric bulk of the tert-butyl group would be expected to direct incoming reagents to the less hindered positions. For instance, in reactions that could potentially occur at C4 or C6, the tert-butyl group at C5 would likely disfavor substitution at the adjacent C4 and C6 positions. Studies on the nitration of substituted indoles have shown that steric hindrance at the 4-position can affect the reaction's outcome nih.gov.

The following table summarizes the expected influence of the 5-tert-butyl group on different types of reactions involving the indole-3-carbonitrile system, based on general principles of physical organic chemistry.

Reaction TypeExpected Influence of 5-tert-Butyl GroupRationale
Electrophilic substitution at C3Rate accelerationThe electron-donating inductive effect of the tert-butyl group increases the nucleophilicity of the indole ring.
Reactions involving the N-H protonMinimal direct effect on acidity/basicityThe C5 position is remote from the nitrogen atom.
Reactions at the benzene ringSteric hindrance at C4 and C6The bulky tert-butyl group blocks access to the adjacent positions.

Computational Studies on 5 Tert Butyl 1h Indole 3 Carbonitrile

Quantum Chemical Calculations (DFT/HF Methods)

Quantum chemical calculations are fundamental in computational chemistry for understanding the intrinsic properties of a molecule. Methodologies like DFT and HF are employed to model the electronic structure and predict various molecular properties.

Molecular Docking and Ligand Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein or enzyme target. nih.govresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. rjptonline.org

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. rsc.org For 5-(tert-Butyl)-1H-indole-3-carbonitrile, MD simulations can elucidate its conformational landscape and how it interacts with biological macromolecules like proteins.

Conformational Sampling:

MD simulations reveal the accessible conformations of a molecule by solving Newton's equations of motion for the atoms in the system. biorxiv.orgmdpi.com The tert-butyl group, due to the rotational freedom around the C-C single bond connecting it to the indole (B1671886) ring, can adopt various orientations. Similarly, the carbonitrile group has rotational freedom. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. nih.govfrontiersin.org This information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding pocket.

A typical MD simulation protocol for this compound would involve:

System Setup: Placing the molecule in a simulation box, typically filled with a solvent like water, to mimic physiological conditions.

Energy Minimization: Optimizing the initial geometry of the molecule to remove any steric clashes or unfavorable interactions.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to sample a wide range of conformations.

Interaction Analysis:

When the structure of a target protein is known, MD simulations can be used to study the binding of this compound to the protein. This involves docking the molecule into the active site of the protein and then running an MD simulation of the protein-ligand complex. nih.gov

These simulations can reveal:

Key Binding Interactions: Identifying which amino acid residues in the protein form stable hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.

Binding Stability: Assessing how long the ligand remains bound to the protein and the stability of its binding pose.

Solvent Effects: Understanding the role of water molecules in mediating the protein-ligand interaction.

The insights gained from interaction analysis are invaluable for explaining the molecule's biological activity and for guiding the design of more potent and selective analogs.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. oncodesign-services.com Computational methods play a significant role in modern SAR studies, allowing for the rapid evaluation of virtual compounds and the identification of key structural features responsible for activity. ijpsi.org

For this compound, computational SAR studies could involve the following approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. nih.gov To build a QSAR model for indole-3-carbonitrile derivatives, a dataset of compounds with known activities is required. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound. Statistical methods like multiple linear regression or machine learning algorithms are then used to develop a model that can predict the activity of new, untested compounds. ijpsi.orgnih.gov

Descriptor CategoryExamplesRelevance to this compound
Electronic Partial charges, dipole moment, HOMO/LUMO energiesThe electron-withdrawing nature of the nitrile group and the electron-donating potential of the indole nitrogen influence electrostatic interactions.
Steric Molecular volume, surface area, shape indicesThe bulky tert-butyl group significantly impacts the molecule's shape and how it fits into a binding site.
Hydrophobic LogP, solvent accessible surface areaThe tert-butyl group increases lipophilicity, which can be crucial for membrane permeability and hydrophobic interactions with a target.

Pharmacophore Modeling: A pharmacophore is a 3D arrangement of essential features that a molecule must possess to bind to a specific target. oncodesign-services.com By aligning a set of active indole-3-carbonitrile derivatives, a common pharmacophore model can be generated. This model can then be used to screen virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active.

3D-QSAR (CoMFA and CoMSIA): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further than traditional QSAR by considering the 3D properties of molecules. nih.gov These methods generate 3D grids around aligned molecules and calculate steric and electrostatic fields. The resulting models can provide a visual representation of where bulky groups or specific electrostatic interactions are favored or disfavored for optimal activity. nih.gov

Fragment-Based Ligand Design through Computational Approaches

Fragment-based ligand design (FBLD) is a powerful strategy in drug discovery that starts with identifying small, low-molecular-weight fragments that bind weakly to a biological target. frontiersin.orglongdom.org These fragments are then grown, linked, or combined to create more potent lead compounds. mdpi.comsemanticscholar.org Computational methods are integral to FBLD, from designing fragment libraries to guiding the optimization process. springernature.comnih.gov

The this compound scaffold can be utilized in computational FBLD in several ways:

Scaffold for Fragment Elaboration: The indole core of the molecule can serve as a central scaffold. nih.gov Computational methods can be used to explore various "growth vectors" from this scaffold, suggesting where to add new chemical groups to improve binding affinity and selectivity. mdpi.com For example, virtual fragments can be attached to the N1 position of the indole or by replacing the tert-butyl group to explore interactions with different sub-pockets of a target's binding site.

Deconstruction-Reconstruction Approach: Known active molecules containing the indole-3-carbonitrile motif can be computationally "deconstructed" into smaller fragments. nih.gov These fragments can then be used to build a virtual library. By computationally screening these fragments against a target, key binding interactions can be identified. Subsequently, a "reconstruction" phase involves computationally linking promising fragments to generate novel molecules with potentially improved properties. mdpi.comnih.gov

Virtual Fragment Screening: A library of diverse chemical fragments can be computationally screened against a target protein to identify those that bind to specific locations. If the 5-(tert-butyl)-1H-indole moiety is identified as a binding fragment, computational tools can then be used to design ways to link it with other fragments that bind in adjacent pockets, a process known as fragment linking. researchgate.net

The table below outlines the key computational strategies in FBLD involving a scaffold like this compound.

FBLD StrategyComputational MethodApplication to this compound
Fragment Growing Molecular Docking, MD SimulationsAdding substituents to the indole ring or the tert-butyl group to extend into unoccupied regions of the binding site.
Fragment Linking Virtual Screening, Combinatorial Library DesignConnecting the indole scaffold to another identified fragment that binds nearby in the target's active site.
Fragment Scaffolding Scaffold Hopping AlgorithmsReplacing the indole core with other chemical scaffolds while retaining the key interaction features of the tert-butyl and nitrile groups.

Applications of 5 Tert Butyl 1h Indole 3 Carbonitrile in Advanced Materials and Chemical Biology Research

Utilization in Materials Science

The unique electronic and structural characteristics of the indole (B1671886) ring make it a valuable building block for novel organic materials. Its ability to be polymerized and to form charge-transfer complexes allows for its use in a variety of advanced applications.

Development of Novel Materials with Indole Derivatives

Indole and its derivatives are effective monomers for the synthesis of conducting polymers, most notably Polyindole (PIn). PIn is recognized for its distinctive physical and electrochemical properties, including high thermal stability, redox activity, and tunable electrical conductivity. nih.gov The properties of PIn can be further enhanced by creating polyindole nanocomposites (PNCs) through the incorporation of fillers like metals, metal oxides, or carbon nanomaterials. materialsciencejournal.orgresearchgate.net

The polymerization of a substituted monomer like 5-(tert-Butyl)-1H-indole-3-carbonitrile would be expected to yield a functionalized polymer with tailored properties:

The tert-Butyl Group : This large, non-polar group would likely increase the solubility of the polymer in organic solvents, improving its processability. It would also introduce steric hindrance, potentially affecting the planarity and packing of the polymer chains, which in turn influences conductivity and morphology.

The Nitrile Group : As an electron-withdrawing group, the nitrile function would modulate the electronic properties of the polymer, impacting its conductivity, oxidation potential, and optical characteristics.

These PNCs have demonstrated utility in a range of applications, highlighting the versatility of the indole scaffold in material design. nih.govresearchgate.net

Table 1: Applications of Polyindole (PIn) Based Nanocomposites This table is generated based on data from various polyindole nanocomposites and may not represent the specific performance of a polymer derived from this compound.

Composite MaterialApplication AreaKey Findings
PIn/Metal Oxides (NiO, ZnO)Energy StorageUsed as hybrid capacitive electrodes in supercapacitors, showing high specific capacitance and good cycling stability. mdpi.com
PIn/Graphene/Ag NanoparticlesElectrodesServes as a viable electrode material for various electrochemical applications due to enhanced electroactivity. nih.gov
PIn/Metal NanoparticlesAntimicrobial AgentsIncorporation of nanoparticles like Ag into the PIn matrix enhances performance against bacterial growth. nih.gov
PIn CompositesCatalysis & SensorsPIn and its composites are promising candidates for catalysis, electrocatalysis, and sensor development. nih.gov

Application in Organic Electronics (Potential)

The field of organic electronics leverages carbon-based materials for applications such as transistors, sensors, and energy storage devices. Conducting polymers derived from heterocyclic compounds are central to this field. rsc.org Polyindoles, with their excellent redox activity and thermal stability, are particularly suitable for these applications. nih.gov

The potential use of this compound as a monomer for organic electronic materials is significant. The resulting polymer could be employed in:

Supercapacitors : The redox properties of the indole ring allow for charge storage, a key requirement for pseudocapacitive electrode materials. mdpi.com

Diodes and Transistors : The semiconducting nature of polyindole could be finely tuned by the electron-withdrawing nitrile group, making it a candidate for active layers in organic electronic devices.

Electrochromic Devices : The polymer's ability to change color upon oxidation and reduction could be harnessed for smart windows and displays. nih.gov

Role in Catalysis

The indole nucleus is not only a target for catalytic synthesis but can also be incorporated into ligands to direct and facilitate chemical transformations. The nitrogen atom of the indole ring can coordinate with transition metals, forming stable and effective catalytic systems.

Indole Derivatives as Ligands in Catalytic Systems

Indole-containing ligands have been successfully used to create transition metal complexes for cross-coupling reactions, which are fundamental in synthetic chemistry. nih.gov For instance, palladium complexes bearing N-heterocyclic indolyl ligand precursors have been synthesized and characterized. mdpi.com These complexes act as efficient catalysts for reactions like the Suzuki and Heck couplings, which are vital for forming carbon-carbon bonds. mdpi.com

In such a system, a molecule like this compound could be chemically modified to act as a pincer-type ligand. The indole nitrogen would serve as a key coordination site to a metal center, such as palladium. The substituents would play a crucial role:

The tert-butyl group could provide the necessary steric bulk to stabilize the metal center and influence the selectivity of the catalytic reaction.

The nitrile group , being electron-withdrawing, would influence the electron density at the metal center, thereby modulating its catalytic activity.

Table 2: Examples of Catalytic Systems Using Indole-Based Ligands This table illustrates the use of indole derivatives as ligands in catalysis. The specific performance would depend on the full ligand structure.

Catalyst TypeLigand DescriptionCatalytic ReactionReference
Palladium ComplexN-heterocyclic indolyl precursors (e.g., 2-Py-7-Py-IndH)Suzuki C-C Coupling mdpi.com
Palladium ComplexIndolyl-based pincer ligandsHeck Coupling mdpi.com
Metal ComplexesBidentate indole derivatives (e.g., HIDAT)General Coordination Chemistry nih.gov

Mechanistic Studies of Catalytic Processes Involving Indole-3-carbonitriles

While specific mechanistic studies where an indole-3-carbonitrile acts as the primary ligand are not extensively documented, the general mechanism of reactions like the Suzuki coupling provides insight into its potential role. In a typical palladium-catalyzed cycle, the ligand influences key steps such as oxidative addition and reductive elimination.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules bound together by non-covalent interactions. longdom.org The self-assembly of molecules into ordered, functional superstructures is driven by specific intermolecular forces such as hydrogen bonding and π–π stacking. rsc.orgacs.org

Indole derivatives are excellent candidates for building supramolecular architectures due to several key features:

Hydrogen Bonding : The N-H group on the indole ring is a potent hydrogen bond donor. nih.gov This interaction is highly directional and is a primary driver in the self-assembly of many indole-containing molecules, leading to the formation of chains, sheets, or more complex networks. mdpi.com

π–π Stacking : The aromatic indole ring can participate in π–π stacking interactions with adjacent molecules, contributing to the stability of the assembled structure.

Dipole-Dipole Interactions : The polar nitrile group (C≡N) in this compound introduces a strong dipole moment, which can lead to stabilizing dipole-dipole interactions that help direct the assembly process.

The combination of these features in this compound suggests a strong propensity for self-assembly. The N-H group can form hydrogen bonds with the nitrogen of the nitrile group on a neighboring molecule (N-H···N≡C) or with the indole nitrogen of another molecule. The bulky tert-butyl group would act as a steric director, preventing overly dense packing and potentially leading to the formation of porous or well-defined, discrete architectures like dimers, tetramers, or helical chains, similar to those observed in indole-pyrazole hybrids. mdpi.com

Table 3: Intermolecular Interactions in Indole-Based Supramolecular Systems This table outlines the key functional groups and the non-covalent interactions they mediate, which would be relevant to the self-assembly of this compound.

Functional GroupType of InteractionRole in Self-Assembly
Indole N-HHydrogen Bonding (Donor)Primary directional force for forming chains and networks. nih.gov
Indole Aromatic Systemπ–π StackingStabilizes stacked arrangements of molecules. acs.org
Nitrile (C≡N)Hydrogen Bonding (Acceptor), Dipole-DipoleActs as a hydrogen bond acceptor site and introduces polar interactions.
tert-ButylSteric Hindrance, van der WaalsControls intermolecular spacing and influences the overall geometry of the assembly.

Hydrogen Bonding Interactions Involving the Indole NH and Nitrile Groups

The indole N-H group is a well-established hydrogen bond donor, a feature crucial for the structure and function of molecules in which it is present. nih.gov In the context of supramolecular chemistry, these interactions are fundamental drivers of molecular organization. For instance, studies on benzene-1,3,5-tricarboxamide (BTA) monomers containing tryptophan esters, which feature an indole moiety, have shown that the indole N-H groups participate in a secondary hydrogen bond network. rsc.org This network surrounds the primary threefold hydrogen bond core of the BTA assembly, providing extra stability to the resulting helical structures. rsc.org

Similarly, the nitrogen atom of the nitrile group in this compound can act as a hydrogen bond acceptor. The interplay between the N-H donor and the nitrile acceptor within a crystal lattice or in solution can lead to the formation of defined, non-covalent structures. These directional hydrogen bonds are key to dictating the assembly of molecules into larger, ordered architectures. chemistryviews.orgnih.gov

Design of Self-Assembled Systems

The principles of hydrogen bonding directly inform the design of self-assembled systems. The capacity of the indole N-H and nitrile functionalities to engage in predictable hydrogen bonding makes indole-3-carbonitrile derivatives attractive building blocks for supramolecular chemistry. rsc.orgchemistryviews.org Research has demonstrated that benzene-1,3,5-tricarboxamide monomers appended with tryptophan esters self-assemble into stable helical structures. rsc.org The stability of these assemblies is significantly enhanced by an additional network of hydrogen bonds formed by the peripheral indole N-H groups. rsc.org This illustrates how the indole functional group, a core component of this compound, can be exploited to create organized, higher-order systems. Such self-assembly processes are critical for developing new materials with tailored properties and functions. mdpi.com

Molecular Design in Chemical Biology Research

The indole-3-carbonitrile scaffold is a significant pharmacophore in the design of molecules for chemical biology, enabling the creation of probes and inhibitors to study and modulate biological processes.

Development of Molecular Probes and Tools for Cellular Mechanism Studies

A key application of this compound and related compounds is in the development of chemical probes to investigate cellular pathways. For example, the large, lipophilic, and poorly water-soluble nature of the selective DYRK1A inhibitor KuFal194 limited its utility as a chemical probe in cellular assays. nih.govnih.govfao.org This prompted the design of smaller, less lipophilic inhibitors based on an indole-3-carbonitrile template to overcome these limitations. nih.govresearchgate.net By creating derivatives with improved physicochemical properties, researchers can develop more effective tools to study the function and cellular dynamics of kinases like DYRK1A. nih.gov The isonitrile group, closely related to the nitrile, has also been explored as an infrared probe to study the structure and dynamics of biomolecules, indicating the potential for nitrile-containing compounds to serve as spectroscopic tools. researchgate.net

Design of Ligands for Specific Molecular Recognition and Inhibition

The concept of molecular recognition, where a ligand binds with high specificity and affinity to a biological target, is central to drug design. nih.govwhba1990.orgwiley.com The this compound scaffold has been successfully employed in the rational design of specific enzyme inhibitors.

Fragment-based drug design is a powerful strategy that has been used to develop potent inhibitors from smaller, simpler chemical fragments. nih.govmdpi.com In the development of novel inhibitors for Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), 7-chloro-1H-indole-3-carbonitrile was selected as a fragment template derived from a larger, known inhibitor. nih.govnih.gov By modifying this fragment, a series of indole-3-carbonitriles were designed and evaluated as potential DYRK1A ligands using molecular docking studies to predict their binding modes and affinities. nih.govresearchgate.net This approach led to the identification of novel and potent inhibitors, demonstrating the utility of the indole-3-carbonitrile core in ligand design for specific molecular recognition. nih.gov

Mechanistic Studies of Kinase Inhibition (e.g., DYRK1A)

DYRK1A is a protein kinase implicated in neurodegenerative disorders, making it a significant therapeutic target. nih.govfao.org A series of 2-substituted indole-3-carbonitriles, including analogs with tert-butyl groups, were synthesized and evaluated as DYRK1A inhibitors. nih.govnih.gov

The development of these inhibitors was guided by a fragment-based approach, starting from the known inhibitor KuFal194. researchgate.netmdpi.com The initial fragment, 7-chloro-1H-indole-3-carbonitrile, showed micromolar inhibitory activity against DYRK1A. nih.gov Structure-activity relationship (SAR) studies revealed that an unsubstituted indole nitrogen was optimal for potent protein-ligand interaction. nih.gov The introduction of various substituents at the 2-position of the indole ring was explored to enhance potency. While hydrophilic residues decreased activity, aliphatic residues were better tolerated. Notably, a derivative with a 2-cyclopentyl substituent was identified as the most potent DYRK1A inhibitor in the series, with an IC50 value of 70 nM. nih.gov These compounds were found to be ATP-competitive inhibitors. researchgate.net

The table below summarizes the inhibitory activity of selected indole-3-carbonitrile derivatives against DYRK1A, illustrating the structure-activity relationships within this series.

Table 1: Inhibitory Activity of Selected Indole-3-carbonitrile Derivatives against DYRK1A

Compound ID R-Group at 2-Position DYRK1A IC50 (µM)
6a -H (starting fragment) 3.3
6p pyridin-3-yl 0.15
6q cyclopropyl 0.16
6r cyclobutyl 0.10
6s cyclopentyl 0.070

Data sourced from Meine et al. (2018). The starting fragment (6a) is 7-chloro-1H-indole-3-carbonitrile.

These mechanistic studies, combining chemical synthesis, molecular docking, and in vitro assays, highlight how the this compound scaffold serves as a foundation for developing potent and selective kinase inhibitors for chemical biology research. nih.govnih.gov

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 5-(tert-Butyl)-1H-indole-3-carbonitrile, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

¹H NMR and ¹³C NMR for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The tert-butyl group, with its nine equivalent protons, would produce a prominent singlet. The protons on the indole (B1671886) ring would appear in the aromatic region, with their chemical shifts and splitting patterns dictated by their position relative to the nitrogen atom and the bulky tert-butyl group. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-NH (H1)8.2 - 8.5Broad Singlet1H
Ar-H (H2)~7.8Singlet1H
Ar-H (H4)~7.7Singlet / Doublet1H
Ar-H (H7)~7.4Doublet1H
Ar-H (H6)~7.3Doublet of Doublets1H
-C(CH₃)₃~1.3Singlet9H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The spectrum is expected to show a total of 11 distinct signals: eight for the indole ring system, one for the nitrile carbon, and two for the tert-butyl group (one quaternary and one for the three equivalent methyl carbons). The chemical shifts would be characteristic of their electronic environments (aromatic, nitrile, aliphatic).

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C5 (Ar-C-tert-butyl)145 - 148
C7a (Ar-C)135 - 137
C2 (Ar-C)128 - 130
C4 (Ar-CH)122 - 124
C6 (Ar-CH)118 - 120
-C≡N116 - 118
C7 (Ar-CH)111 - 113
C3a (Ar-C)125 - 127
C3 (Ar-C-CN)88 - 92
-C (CH₃)₃34 - 36
-C(C H₃)₃31 - 33

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Analysis

To unambiguously assign the predicted proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons on the aromatic ring, such as the relationship between H6 and H7.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons (C4, C6, C7) and the methyl carbons of the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying long-range (2-3 bond) correlations. Key expected correlations would include the signal from the tert-butyl protons to the quaternary carbon C5 and the quaternary carbon of the tert-butyl group itself. It would also confirm the connectivity of the entire indole framework.

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline powder form. This technique can provide information about the molecular structure and packing in the solid state, revealing details about polymorphism, intermolecular interactions, and dynamics that are not accessible in solution-state NMR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula of the compound. For this compound, the molecular formula is C₁₃H₁₄N₂. HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass.

Predicted HRMS Data for this compound

Molecular Formula Ion Type Calculated Exact Mass (m/z)
C₁₃H₁₄N₂[M+H]⁺199.1230
C₁₃H₁₄N₂[M+Na]⁺221.1049

Fragmentation Pattern Analysis

In Electron Ionization (EI) Mass Spectrometry, the molecular ion undergoes fragmentation, creating a unique pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of this compound is expected to be dominated by the stable tert-butyl group. The most prominent fragmentation pathway would likely be the loss of a methyl radical (•CH₃) from the tert-butyl group to form a highly stable tertiary carbocation. This [M-15]⁺ fragment is often the most abundant ion (the base peak) in the spectrum for tert-butyl substituted aromatic compounds. Further fragmentation could involve the indole ring itself, though these pathways are generally less favored.

Predicted Mass Spectrometry Fragmentation Data

m/z Predicted Ion/Fragment Significance
198[C₁₃H₁₄N₂]⁺•Molecular Ion (M⁺•)
183[M - CH₃]⁺Loss of a methyl radical; likely base peak
156[M - C₃H₆]⁺•Loss of propene via rearrangement

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would show characteristic absorption bands for the N-H group of the indole, the C≡N of the nitrile, and the C-H bonds of the aromatic and aliphatic portions. The nitrile stretch is particularly diagnostic due to its characteristic position and intensity.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group Vibration Type Expected Intensity
~3400N-H (Indole)StretchMedium, Sharp
3100 - 3000C-H (Aromatic)StretchMedium
2960 - 2870C-H (tert-Butyl)StretchStrong
2230 - 2220C≡N (Nitrile)StretchStrong, Sharp
~1610, 1470C=C (Aromatic)StretchMedium

X-ray Diffraction (XRD)

X-ray diffraction techniques are indispensable for the solid-state characterization of crystalline materials, offering detailed insights into the atomic arrangement within a crystal lattice.

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the precise three-dimensional structure of a molecule. For a crystalline sample of "this compound," this technique would involve mounting a suitable single crystal onto a goniometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

While specific crystallographic data for "this compound" is not widely available in the surveyed literature, a hypothetical dataset for a similar indole derivative is presented below to illustrate the typical parameters obtained from such an analysis.

Interactive Table: Hypothetical Single-Crystal XRD Data

ParameterValue
Empirical FormulaC₁₃H₁₄N₂
Formula Weight198.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)13.543(5)
β (°)105.21(2)
Volume (ų)1118.9(7)
Z4
Calculated Density (g/cm³)1.178
Absorption Coeff. (mm⁻¹)0.073
F(000)424

Note: The data in this table is hypothetical and serves as an example of typical crystallographic parameters.

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline phases of a bulk sample. It is particularly useful for identifying the crystalline form, assessing sample purity, and detecting polymorphism. In the context of "this compound," a PXRD analysis would involve packing the powdered sample into a holder and scanning it with an X-ray beam over a range of 2θ angles. The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint of the crystalline phase.

Chromatographic Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of components within a mixture, making them essential for assessing the purity of "this compound" and monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds. A validated HPLC method for "this compound" would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector set at a wavelength where the indole chromophore exhibits strong absorbance.

The purity of the compound is determined by integrating the peak area of the main component and any impurities. The percentage purity is calculated based on the relative peak areas. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Interactive Table: Illustrative HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient30-95% B over 15 min
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Note: This table presents a typical set of HPLC conditions that could be adapted for the analysis of "this compound."

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. In the synthesis of "this compound," TLC can be employed to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system. The separated spots are visualized under UV light.

The choice of eluent is critical for achieving good separation. A common solvent system for indole derivatives is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate. The relative positions of the spots, characterized by their retention factor (Rf) values, indicate the progress of the reaction.

Interactive Table: Example TLC System for Reaction Monitoring

ComponentRf Value (Hypothetical)
Starting Material0.7
Product0.4
Eluent System Hexane:Ethyl Acetate (3:1)

Note: The Rf values are hypothetical and depend on the specific reactants and the exact TLC conditions.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analysis provides the percentage by weight of each element present in the sample, which is then compared to the theoretical values calculated from the compound's molecular formula. For "this compound," with a molecular formula of C₁₃H₁₄N₂, the theoretical elemental composition can be calculated.

The experimental values are typically obtained through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. The experimentally determined percentages should be in close agreement with the theoretical values, typically within ±0.4%, to confirm the empirical formula and the purity of the compound.

Interactive Table: Elemental Analysis Data

ElementTheoretical (%)Experimental (%)
Carbon (C)78.75Value
Hydrogen (H)7.12Value
Nitrogen (N)14.13Value

Future Research Directions and Perspectives

Emerging Synthetic Strategies for Indole-3-carbonitrile Derivatives

Future synthetic research on 5-(tert-Butyl)-1H-indole-3-carbonitrile will likely focus on creating diverse libraries of related molecules for screening and application development. While classical methods for indole (B1671886) synthesis are well-established, emerging strategies offer greater efficiency, regioselectivity, and functional group tolerance, which are crucial for modifying this specific scaffold. derpharmachemica.combohrium.com

Key areas of development include:

Late-Stage C-H Functionalization : A significant trend in synthetic chemistry is the direct functionalization of carbon-hydrogen bonds. bohrium.comresearchgate.netrsc.org For this compound, this approach could enable the selective introduction of various substituents at the C2, C4, C6, and C7 positions without the need for pre-functionalized starting materials. nih.govrsc.org Transition-metal catalysis, particularly with palladium, rhodium, and iridium, will be instrumental in achieving high regioselectivity. bohrium.comrsc.org

Photoredox and Electrocatalysis : Visible-light photoredox catalysis and electrocatalysis are powerful tools for forging new bonds under mild conditions. scu-yongqingroup.comacs.orgnih.gov These methods can generate radical intermediates that participate in unique cyclization and functionalization reactions, offering novel pathways to derivatives of this compound. scu-yongqingroup.comresearchgate.net Such green chemistry approaches are becoming increasingly important for sustainable synthesis. acs.org

Flow Chemistry : Continuous flow synthesis can offer improved reaction control, scalability, and safety. Implementing multi-step syntheses of complex indole-3-carbonitrile derivatives in flow reactors could accelerate the production of compound libraries for high-throughput screening.

Multi-component Reactions (MCRs) : One-pot MCRs are highly efficient for building molecular complexity. nih.gov Designing new MCRs that incorporate the this compound backbone would rapidly generate a wide array of structurally diverse compounds for biological evaluation. nih.govrsc.org

Table 1: Emerging Synthetic Methodologies for Indole Derivatives
Synthetic StrategyDescriptionPotential Application to this compoundKey Catalysts/Reagents
C-H Activation/FunctionalizationDirect conversion of C-H bonds to C-C or C-X bonds, avoiding pre-functionalization. bohrium.comnih.govSelective modification of the C2, C4, C6, and C7 positions.Palladium, Rhodium, Iridium, Copper complexes. researchgate.netnih.gov
Photoredox CatalysisUses visible light to initiate single-electron transfer (SET) processes, enabling novel transformations. acs.orgRadical-mediated alkylation or arylation at various positions on the indole ring. nih.govRuthenium or Iridium photoredox catalysts, organic dyes. nih.gov
Dual Catalysis SystemsCombines two different catalytic cycles (e.g., transition metal and photoredox) to achieve reactions not possible with either alone. researchgate.netDevelopment of complex fused-ring systems starting from the indole scaffold.Nickel/Photoredox, Palladium/Copper systems. nih.govresearchgate.net
Multi-component ReactionsThree or more reactants combine in a single step to form a product containing substantial portions of all reactants. nih.govRapid generation of diverse libraries of indole-3-carbonitrile derivatives.Lewis acids, organocatalysts, various metal catalysts. rsc.org

Advanced Computational Modeling for Structure-Property Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules. For this compound, advanced computational models can predict a wide range of properties, guiding synthetic efforts and identifying promising applications before committing to resource-intensive laboratory work.

Quantum Mechanics (QM) Calculations : Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, optimized geometry, and spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of the molecule. These calculations can also predict reactivity, such as sites susceptible to electrophilic or nucleophilic attack, and elucidate reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By generating a virtual library of derivatives of this compound, QSAR can predict their potential efficacy as, for example, enzyme inhibitors or receptor modulators, helping to prioritize which compounds to synthesize. nih.gov

Machine Learning (ML) and AI : The integration of machine learning into computational chemistry allows for the prediction of molecular properties with increasing accuracy and speed. arxiv.orggithub.com ML models can be trained on large datasets of known molecules to predict properties like solubility, toxicity, and even reaction outcomes for new structures like this compound and its derivatives. arxiv.orgarxiv.org Transfer learning approaches can be particularly useful when working with smaller, specific datasets. arxiv.org

Molecular Docking and Dynamics : For applications in medicinal chemistry, molecular docking simulations can predict how this compound derivatives might bind to a specific biological target, such as an enzyme's active site. researchgate.netresearchgate.net Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time.

Table 2: Computational Modeling for Structure-Property Prediction
Computational MethodPredicted PropertiesApplication in Research
Density Functional Theory (DFT)Optimized geometry, electronic properties (HOMO/LUMO), spectroscopic signatures, reaction energies.Guiding synthetic strategy, understanding reactivity, interpreting experimental spectra.
QSARBiological activity (e.g., IC50 values), toxicity. nih.govPrioritizing synthesis of derivatives for drug discovery. researchgate.net
Machine LearningPhysicochemical properties (solubility, boiling point), ADMET properties, reaction yield prediction. arxiv.orgrsc.orgAccelerating materials and drug discovery pipelines. github.com
Molecular DockingBinding affinity and mode to biological targets (proteins, enzymes). researchgate.netIdentifying potential therapeutic targets and lead optimization. nih.gov

Novel Applications in Emerging Fields of Chemical Science

The unique combination of functional groups in this compound makes it a versatile scaffold for exploration in several cutting-edge areas of chemical science.

Medicinal Chemistry : The indole nucleus is a "privileged scaffold" found in numerous FDA-approved drugs. ijpsr.comnih.govresearchgate.net Indole-3-carbonitrile derivatives, in particular, have been investigated for various therapeutic applications, including as antidiabetic and anticancer agents. nih.govnih.gov The bulky tert-butyl group at the C5 position may enhance selectivity for certain biological targets or improve pharmacokinetic properties. Future research could focus on developing derivatives as inhibitors of kinases, topoisomerase, or as modulators of protein-protein interactions. nih.gov

Materials Science : Indole derivatives are known for their interesting electronic and photophysical properties. researchgate.netchim.it The extended π-system of the indole ring suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs). researchgate.net The cyano group can act as an electron acceptor, and the tert-butyl group can influence solid-state packing and solubility. Future work could involve synthesizing polymers or small molecules based on this scaffold to investigate their charge-transport and luminescent properties.

Chemical Biology : Functionalized indoles can be designed as chemical probes to study biological processes. nih.gov Derivatives of this compound could be modified with fluorescent tags or photoactivatable groups to serve as tools for imaging, activity-based protein profiling, or identifying novel drug targets. nih.govnih.gov

Interdisciplinary Research Integrating this compound

The full potential of this compound will be realized through collaborative, interdisciplinary research that bridges traditional scientific boundaries.

Chemistry and Biology : Synthetic chemists can create libraries of derivatives based on computational predictions, which are then screened by biologists for activity against various diseases, such as cancer, microbial infections, or neurodegenerative disorders. nih.govmdpi.com This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. researchgate.net

Chemistry and Materials Physics : Collaboration between synthetic chemists and materials physicists is essential to develop new organic electronic materials. Chemists can synthesize novel polymers and small molecules based on the this compound scaffold, while physicists can fabricate and characterize devices to evaluate their performance in applications like sensors, transistors, and solar cells.

Cheminformatics and Synthetic Chemistry : The integration of cheminformatics and automated synthesis platforms can dramatically accelerate the discovery process. AI-driven platforms can predict promising molecular structures and optimal synthetic routes, which can then be executed by robotic systems, enabling the rapid exploration of the chemical space around this compound.

By leveraging these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable scaffold for innovation across multiple fields of science.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(tert-Butyl)-1H-indole-3-carbonitrile, and how can reaction yields be maximized?

Methodological Answer: The synthesis of this compound typically involves introducing the tert-butyl group via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. For example:

  • Step 1: Start with a halogenated indole precursor (e.g., 5-bromo-1H-indole-3-carbonitrile).
  • Step 2: Use tert-butyl boronic acid in a Pd-catalyzed coupling reaction (e.g., Pd₂(dba)₃ with BINAP ligand in toluene under nitrogen) to install the tert-butyl group .
  • Step 3: Optimize reaction time, temperature (e.g., 80–100°C), and catalyst loading (2–5 mol%) to improve yields. Monitor purity via LC-MS or NMR.

Key Data:

ParameterTypical Range
CatalystPd₂(dba)₃ (2–5 mol%)
LigandBINAP (4–10 mol%)
SolventToluene or THF
Yield60–85% (post-column chromatography)

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm tert-butyl integration (9H singlet at ~1.4 ppm) and cyano group (C≡N carbon at ~110–120 ppm in ¹³C NMR) .
  • Mass Spectrometry: High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₄N₂: calculated 199.1235, observed 199.1238) .
  • X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane). Use SHELXL for refinement, with typical R-factors < 0.05 .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2 irritation risk) .
  • Ventilation: Use fume hoods to prevent inhalation of dust or vapors (acute toxicity Category 4) .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can structural disorder in crystallographic data for tert-butyl-substituted indoles be resolved?

Methodological Answer: Structural disorder in the tert-butyl group (common due to rotational flexibility) can be addressed by:

  • Low-Temperature Data Collection: Perform X-ray diffraction at 100 K to reduce thermal motion .
  • Multi-Component Refinement: Use SHELXL to model disorder over two or more sites, refining occupancy ratios (e.g., 70:30 split) .
  • Restraints: Apply geometric restraints (e.g., SIMU/DELU in SHELX) to stabilize anisotropic displacement parameters .

Example Crystallographic Parameters (from analogous compounds):

ParameterValue
Space GroupC2/c
a, b, c (Å)16.220, 15.361, 18.224
β (°)113.792
V (ų)4154.7
Z8
R-factor0.029

Q. How can discrepancies in synthetic yields between small-scale and scaled-up reactions be mitigated?

Methodological Answer: Yield inconsistencies often arise from inefficient mixing or heat transfer in larger batches. Solutions include:

  • Flow Chemistry: Use microreactors for improved temperature control and mixing .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
  • Purification Optimization: Replace column chromatography with recrystallization (e.g., using ethanol/water) for higher recovery (>90%) .

Q. What computational strategies are effective for modeling the electronic effects of the tert-butyl and cyano substituents?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets to map electron density distributions. The cyano group withdraws electron density, while the tert-butyl group donates steric bulk .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO) to predict solubility and aggregation behavior .
  • Docking Studies: If the compound is biologically active, use AutoDock Vina to explore binding modes with target proteins (e.g., kinases) .

Data Contradiction Analysis

Example: Conflicting NMR shifts reported for the tert-butyl group (1.3–1.5 ppm).
Resolution:

  • Solvent Effects: Compare data in CDCl₃ vs. DMSO-d₆; tert-butyl signals shift upfield in polar solvents .
  • Impurity Interference: Run 2D NMR (HSQC/HMBC) to confirm assignments and rule out byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.